2-amino-1-pentyl-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
CAS No.: 587009-10-7
Cat. No.: VC7413685
Molecular Formula: C19H25N5O
Molecular Weight: 339.443
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 587009-10-7 |
|---|---|
| Molecular Formula | C19H25N5O |
| Molecular Weight | 339.443 |
| IUPAC Name | 2-amino-1-pentyl-N-propylpyrrolo[3,2-b]quinoxaline-3-carboxamide |
| Standard InChI | InChI=1S/C19H25N5O/c1-3-5-8-12-24-17(20)15(19(25)21-11-4-2)16-18(24)23-14-10-7-6-9-13(14)22-16/h6-7,9-10H,3-5,8,11-12,20H2,1-2H3,(H,21,25) |
| Standard InChI Key | WRNKCJAOZUCDBC-UHFFFAOYSA-N |
| SMILES | CCCCCN1C(=C(C2=NC3=CC=CC=C3N=C21)C(=O)NCCC)N |
Introduction
Synthesis and Chemical Modifications
The synthesis of pyrroloquinoxalines often involves multi-step reactions starting from simpler heterocyclic precursors. Modifications can be made at various positions on the ring system to introduce different functional groups, which can significantly affect the compound's biological activity.
Synthesis Steps:
-
Starting Materials: Quinoxaline or pyrrole derivatives are common starting points.
-
Ring Closure: Formation of the pyrroloquinoxaline core through cyclization reactions.
-
Functionalization: Introduction of specific substituents (e.g., amino, alkyl, carboxamide groups).
Biological Activities and Potential Applications
Pyrroloquinoxalines have been explored for their potential therapeutic applications due to their diverse biological activities. These include antimalarial, antibacterial, and anticancer properties, among others.
Research Directions and Challenges
Research on pyrroloquinoxalines faces several challenges, including the need for efficient synthesis methods and thorough biological evaluation. Future studies should focus on optimizing synthesis protocols and exploring the pharmacokinetic properties of these compounds to enhance their therapeutic potential.
Future Research:
-
Optimization of Synthesis: Developing more efficient and cost-effective synthesis methods.
-
Biological Evaluation: Comprehensive in vitro and in vivo studies to assess efficacy and safety.
-
Pharmacokinetic Studies: Understanding absorption, distribution, metabolism, and excretion (ADME) properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume